Boron potassium oxide (B4K2O7)
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Overview
Description
Dodecapotassium tetraborate is a chemical compound with the formula K12B4O7. It is a borate salt that contains potassium and boron. This compound is known for its excellent buffering properties and high solubility in water, making it useful in various industrial and scientific applications .
Preparation Methods
Dodecapotassium tetraborate can be synthesized through the controlled reaction of potassium hydroxide, water, and boric acid. The reaction typically involves dissolving boric acid in water and then adding potassium hydroxide to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of dodecapotassium tetraborate . Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Dodecapotassium tetraborate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, although it is more commonly used as a buffering agent to maintain pH levels in solutions.
Substitution Reactions: It can react with other compounds to form different borate salts.
Common reagents used in these reactions include acids, bases, and other borate compounds. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Dodecapotassium tetraborate has a wide range of scientific research applications:
Chemistry: It is used as a buffering agent in various chemical reactions and analytical procedures.
Medicine: Its buffering properties are utilized in pharmaceutical formulations to maintain the stability and efficacy of drugs.
Mechanism of Action
The mechanism of action of dodecapotassium tetraborate primarily involves its ability to act as a buffering agent. When dissolved in water, it forms a mildly alkaline solution that can neutralize acids and stabilize pH levels. This property is crucial in various applications, including chemical reactions, pharmaceutical formulations, and industrial processes .
Comparison with Similar Compounds
Dodecapotassium tetraborate is unique due to its high solubility in water and excellent buffering properties. Similar compounds include:
Sodium tetraborate (Borax): While also a borate salt, sodium tetraborate is less soluble in water compared to dodecapotassium tetraborate.
Lithium tetraborate: Used in similar applications but has different solubility and buffering characteristics.
Ammonium tetraborate: Another borate salt with distinct properties and uses in various industrial applications.
These comparisons highlight the unique properties of dodecapotassium tetraborate, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
dodecapotassium;tetraborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4BO3.12K/c4*2-1(3)4;;;;;;;;;;;;/q4*-3;12*+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHIGIYZRJWEGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B4K12O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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